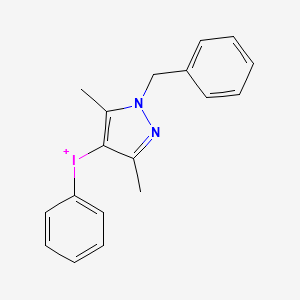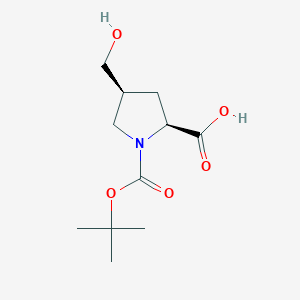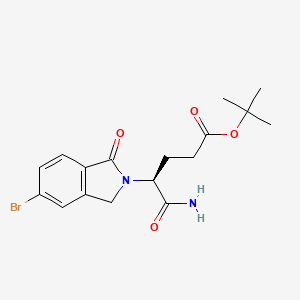
Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate is a complex organic compound with a unique structure that includes a tert-butyl group, an amino group, and a brominated isoindolinone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindolinone ring, bromination, and subsequent coupling with the amino acid derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the isoindolinone ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.
Industry: The compound may find applications in the development of new materials, catalysts, and chemical processes.
Wirkmechanismus
The mechanism of action of tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The brominated isoindolinone moiety may play a key role in binding to enzymes or receptors, modulating their activity and leading to the observed biological effects. Further studies are needed to elucidate the detailed molecular mechanisms and identify the primary targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (S)-5-amino-4-(5-chloro-1-oxoisoindolin-2-YL)-5-oxopentanoate
- Tert-butyl (S)-5-amino-4-(5-fluoro-1-oxoisoindolin-2-YL)-5-oxopentanoate
- Tert-butyl (S)-5-amino-4-(5-iodo-1-oxoisoindolin-2-YL)-5-oxopentanoate
Uniqueness
Tert-butyl (S)-5-amino-4-(5-bromo-1-oxoisoindolin-2-YL)-5-oxopentanoate is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physicochemical properties. The bromine atom can participate in specific interactions with biological targets, potentially leading to enhanced potency or selectivity compared to its chloro, fluoro, or iodo analogs.
Eigenschaften
Molekularformel |
C17H21BrN2O4 |
|---|---|
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
tert-butyl (4S)-5-amino-4-(6-bromo-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C17H21BrN2O4/c1-17(2,3)24-14(21)7-6-13(15(19)22)20-9-10-8-11(18)4-5-12(10)16(20)23/h4-5,8,13H,6-7,9H2,1-3H3,(H2,19,22)/t13-/m0/s1 |
InChI-Schlüssel |
ADFYKNZDQILRRK-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


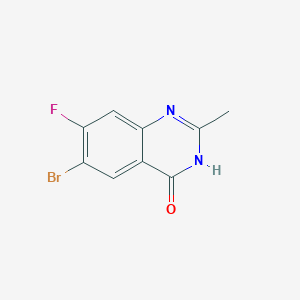
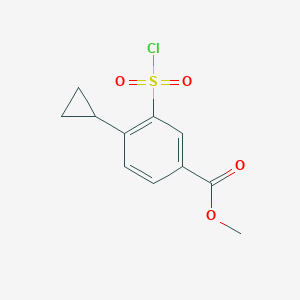





![4-(Benzyloxy)-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13913941.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

